(2-Methylpropan-2-yl)oxymethoxybenzene
Description
(2-Methylpropan-2-yl)oxymethoxybenzene (IUPAC: 1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene; CAS 15360-00-6) is a substituted benzene derivative featuring two ether substituents: a methoxy group (-OCH₃) and a tert-butoxy group (-O-C(CH₃)₃) at the para positions of the aromatic ring . The tert-butoxy group introduces significant steric bulk, which influences the compound’s physical properties, solubility, and reactivity. This compound is primarily utilized in organic synthesis and materials science, where steric hindrance and electronic effects are critical considerations. Its safety data sheet highlights its use at 100% concentration, necessitating careful handling and medical consultation in case of exposure .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(2-methylpropan-2-yl)oxymethoxybenzene |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-9-12-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
JEGGXOXXSQAQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCOC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
The compound’s reactivity and applications are shaped by its substituents. Below is a comparison with structurally related benzene derivatives:
Key Findings:
- Steric Effects : The tert-butoxy group in (2-methylpropan-2-yl)oxymethoxybenzene imposes greater steric hindrance than the methoxypropan-2-yl group in its methylbenzene analogue . This reduces nucleophilic substitution rates but enhances stability in harsh conditions.
- Electronic Effects : Methoxy and tert-butoxy groups are electron-donating, activating the benzene ring toward electrophilic substitution. However, the tert-butoxy group’s bulk may limit reaction sites compared to smaller substituents .
Physical and Chemical Properties (Theoretical Analysis)
- Solubility : The tert-butoxy group’s hydrophobicity likely reduces aqueous solubility compared to methoxypropan-2-yl or methyl substituents.
- Thermal Stability : Increased steric bulk may elevate melting/boiling points due to stronger van der Waals interactions.
Data Tables
Table 1: Structural Comparison of Benzene Derivatives
| Property | This compound | 1-(2-Methoxypropan-2-yl)-4-methylbenzene | Benzooxazole Derivative |
|---|---|---|---|
| Substituent Bulk | High (tert-butoxy) | Moderate (methoxypropan-2-yl) | Low (methoxy/amino) |
| Electron-Donating Effects | Strong | Moderate | Moderate (heterocycle) |
| Potential Applications | Polymer chemistry, catalysis | Solvents, fragrances | Pharmaceuticals |
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